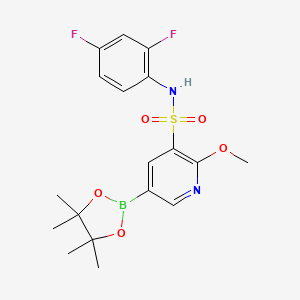

N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Description

This compound is a boron-containing sulfonamide derivative with a pyridine core. Its structure includes:

- A 2,4-difluorophenyl sulfonamide group at position 3 of the pyridine ring.

- A methoxy group at position 2.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 3.

Synthesis: The compound is synthesized via a Suzuki-Miyaura coupling reaction, as described in . Bromide intermediate 4 undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) to yield the boronate ester 5 in high yield (91%) . This methodology aligns with established protocols for aryl boronate synthesis .

Applications: Boronate esters are pivotal intermediates in cross-coupling reactions for drug discovery and materials science. The sulfonamide moiety enhances solubility and biological activity, making this compound relevant in medicinal chemistry .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BF2N2O5S/c1-17(2)18(3,4)28-19(27-17)11-8-15(16(26-5)22-10-11)29(24,25)23-14-7-6-12(20)9-13(14)21/h6-10,23H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCAYOXKPFPTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)S(=O)(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BF2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

Boronate Ester Formation: The boronate ester is formed through a reaction with boronic acid derivatives, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is utilized in various scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The boronate ester moiety may also play a role in binding to biological molecules, affecting various pathways.

Comparison with Similar Compounds

Key Structural Features and Variations

The following table summarizes critical structural differences and similarities:

Reactivity and Functional Group Analysis

- Boronate Position : The target compound’s boronate at position 5 of pyridine ensures regioselective coupling, contrasting with benzene-core analogs (e.g., ) where steric hindrance alters reactivity .

- Sulfonamide vs. Amide : Sulfonamides (target compound, ) exhibit stronger hydrogen-bonding capacity than amides (), impacting solubility and target binding .

- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., ) .

Biological Activity

N-(2,4-difluorophenyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Composition

The compound has the molecular formula and features a pyridine ring, a sulfonamide group, and a boronate ester. Its unique structure contributes to its biological properties and reactivity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit enzymes or receptors involved in various biochemical pathways. The boronate ester moiety may enhance binding affinity to biological molecules, potentially influencing cellular processes.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specifically, it has shown potential in inhibiting carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibited antiproliferative effects against various cancer cell lines. The IC50 values ranged from 10 to 20 µM across different types of cancer cells (e.g., A375 melanoma cells) .

- Mechanism of Action : The compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed significant increases in early and late apoptotic cell populations after treatment .

Case Studies

- Study on Antitumor Activity :

-

Enzyme Inhibition Study :

- Objective : To evaluate the inhibition of carbonic anhydrase.

- Results : The compound inhibited carbonic anhydrase activity with an IC50 value of 7 µM, indicating strong potential for therapeutic applications in managing conditions influenced by this enzyme .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H21BF2N2O5S |

| IC50 (Cancer Cell Lines) | 10 - 20 µM |

| Carbonic Anhydrase IC50 | 7 µM |

| Apoptotic Cell Percentage | 27% early; 43% late |

Table 2: Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Enzyme Target |

|---|---|---|

| N-(2,4-difluorophenyl)... | 15 | Carbonic Anhydrase |

| Compound X | 25 | Carbonic Anhydrase |

| Compound Y | 12 | Other Enzyme |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-2-methoxy-5-(pinacol boronate)pyridine-3-sulfonamide?

The compound is typically synthesized via sequential functionalization of the pyridine core. Key steps include:

- Sulfonamide formation : Reacting 2-methoxy-5-bromopyridine-3-sulfonyl chloride with 2,4-difluoroaniline under basic conditions (e.g., triethylamine) to install the sulfonamide group .

- Borylation : A Suzuki-Miyaura cross-coupling reaction using PdCl₂(dppf)-CH₂Cl₂ as the catalyst and pinacolborane to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the pyridine ring .

Critical parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for boronate reagent) to minimize side reactions.

Q. How can the structure and purity of this compound be validated?

- X-ray crystallography : Use SHELXL or similar software for single-crystal analysis to confirm stereochemistry and bond lengths .

- NMR spectroscopy : Monitor characteristic peaks (e.g., ¹¹B NMR for boronate ester at ~30 ppm; ¹⁹F NMR for difluorophenyl group).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~463.2 g/mol) .

Q. What are the primary applications of the pinacol boronate group in this compound?

The boronate ester serves as a versatile handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling the synthesis of biaryl derivatives for structure-activity relationship (SAR) studies in medicinal chemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during borylation be addressed?

- Ligand design : Use Ir-catalyzed C–H borylation with anionic ligands (e.g., bipyridine derivatives) to achieve meta-selectivity on the pyridine ring, avoiding undesired ortho/para positions .

- Computational modeling : DFT calculations (e.g., Gaussian09) to predict transition-state energies and optimize reaction pathways .

Q. What analytical methods resolve contradictions in reported reactivity data?

- Kinetic studies : Use stopped-flow NMR or in-situ IR to monitor intermediate formation and identify rate-limiting steps.

- Isotopic labeling : ¹⁸O labeling of the sulfonamide group to trace hydrolysis pathways under aqueous conditions .

Q. How does the electronic nature of the difluorophenyl group influence sulfonamide stability?

- Hammett analysis : Correlate substituent effects (σ values for -F groups) with hydrolysis rates. The electron-withdrawing -F groups increase electrophilicity at the sulfur center, accelerating degradation in polar protic solvents. Stabilization strategies include using aprotic solvents (e.g., THF) or steric hindrance via bulky substituents .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

The boronate ester can act as a reversible covalent linker for recruiting E3 ubiquitin ligases. For example, coupling with a target protein binder (e.g., kinase inhibitor) enables ternary complex formation, facilitating proteasomal degradation. Optimization requires balancing boronate hydrolysis kinetics and binding affinity .

Methodological Challenges and Solutions

Q. How to mitigate boronate ester hydrolysis during biological assays?

Q. What computational tools predict interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with sulfonamide-recognizing enzymes (e.g., carbonic anhydrase).

- MD simulations : GROMACS for assessing dynamic interactions over time, focusing on the sulfonamide’s hydrogen-bonding network .

Q. How to address low yields in Suzuki-Miyaura couplings involving this boronate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.